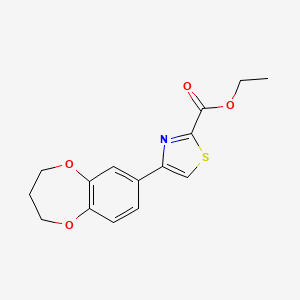
ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazole-2-carboxylate, also known as BZPET, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BZPET belongs to the family of benzodioxepine compounds, which are known to exhibit a range of biological activities, including anticonvulsant, anxiolytic, and sedative effects.
作用機序
The exact mechanism of action of ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazole-2-carboxylate is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. GABA-A receptors are the primary inhibitory neurotransmitter receptors in the brain, and their modulation can lead to a range of effects, including sedation, anxiolysis, and anticonvulsant activity.
Biochemical and Physiological Effects:
ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazole-2-carboxylate has been shown to exhibit a range of biochemical and physiological effects. In animal studies, ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazole-2-carboxylate has been found to increase the duration of pentobarbital-induced sleep and reduce locomotor activity, indicating sedative effects. ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazole-2-carboxylate has also been found to exhibit anxiolytic effects in animal models of anxiety. In addition, ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazole-2-carboxylate has been shown to exhibit anticonvulsant activity in animal models of epilepsy.
実験室実験の利点と制限
One of the main advantages of using ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazole-2-carboxylate in lab experiments is its well-characterized pharmacological profile. ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazole-2-carboxylate has been extensively studied for its pharmacokinetics, pharmacodynamics, and toxicity, making it a reliable tool for investigating the effects of GABA-A receptor modulation. However, one limitation of using ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazole-2-carboxylate in lab experiments is its relatively low potency compared to other benzodiazepine compounds. This can make it difficult to achieve the desired pharmacological effects at low doses, which may limit its usefulness in certain experimental paradigms.
将来の方向性
There are several potential future directions for research on ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazole-2-carboxylate. One area of interest is the development of more potent analogs of ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazole-2-carboxylate that could exhibit greater efficacy and selectivity for the GABA-A receptor. Another potential direction is the investigation of ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazole-2-carboxylate as a radiotracer in PET imaging studies of neurological disorders. Finally, further studies are needed to fully elucidate the mechanism of action of ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazole-2-carboxylate and its potential therapeutic applications.
合成法
The synthesis of ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazole-2-carboxylate involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde with ethyl 2-amino-4-methylthiazole-5-carboxylate in the presence of acetic acid and acetic anhydride. The reaction proceeds through a condensation reaction, followed by cyclization to form the desired product. The purity of ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazole-2-carboxylate can be improved through recrystallization and column chromatography.
科学的研究の応用
Ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazole-2-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and sedative effects, making it a promising candidate for the treatment of various neurological disorders. ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazole-2-carboxylate has also been investigated for its potential use as a radiotracer in positron emission tomography (PET) imaging studies. PET imaging is a non-invasive technique that allows for the visualization of biological processes in vivo, and the use of ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazole-2-carboxylate as a radiotracer could provide valuable insights into the pathophysiology of neurological disorders.
特性
IUPAC Name |
ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-2-18-15(17)14-16-11(9-21-14)10-4-5-12-13(8-10)20-7-3-6-19-12/h4-5,8-9H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAZNWPAPIVTGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7570892.png)
![2-[(1-Phenylpyrazol-3-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B7570903.png)
![5-[(5-Bromothiophen-2-yl)sulfonylamino]-2-chlorobenzoic acid](/img/structure/B7570915.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylisoquinoline-4-carboxamide](/img/structure/B7570916.png)
![3-[4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B7570919.png)
![2-(4-fluorophenyl)-N-[2-(pyrazin-2-ylamino)ethyl]morpholine-4-carboxamide](/img/structure/B7570925.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[(3-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B7570932.png)


![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B7570942.png)
![Methyl 3-[(2-chloro-4-nitrobenzoyl)-ethylamino]propanoate](/img/structure/B7570949.png)


